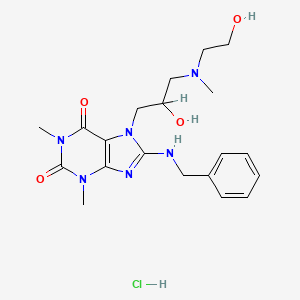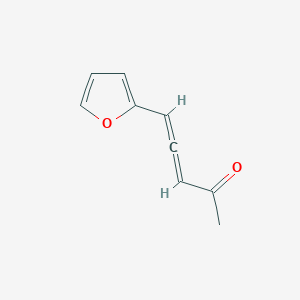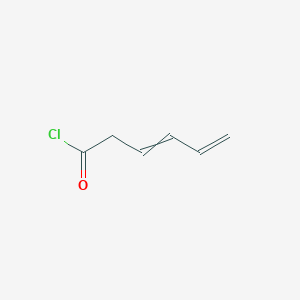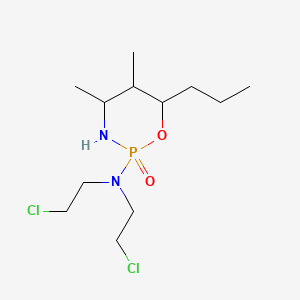
N,N'-Carbonothioyldibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Carbonothioyldibenzamide is an organic compound characterized by the presence of two benzamide groups connected through a central carbonothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonothioyldibenzamide typically involves the reaction of benzoyl chloride with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of benzoyl chloride to form the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the reaction and maintain the pH .
Industrial Production Methods
Industrial production of N,N’-Carbonothioyldibenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Carbonothioyldibenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Amines, Thiols
Substitution: Brominated derivatives
Applications De Recherche Scientifique
N,N’-Carbonothioyldibenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N’-Carbonothioyldibenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dibenzoylthiourea: Similar structure but with different functional groups.
N,N’-Dicarbamoylthiourea: Contains carbamoyl groups instead of benzamide groups.
N,N’-Diacetylthiourea: Contains acetyl groups instead of benzamide groups .
Uniqueness
N,N’-Carbonothioyldibenzamide is unique due to its specific combination of benzamide and carbonothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74346-73-9 |
|---|---|
Formule moléculaire |
C15H12N2O2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
N-(benzoylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H12N2O2S/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20) |
Clé InChI |
GAIUXCGJHIOROL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


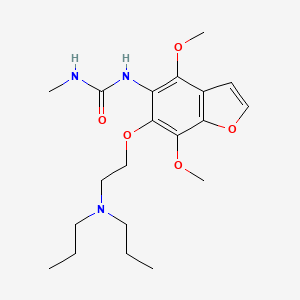
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
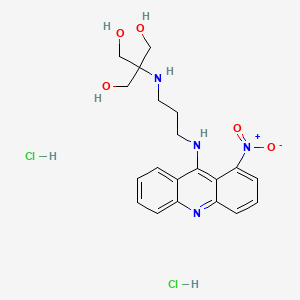
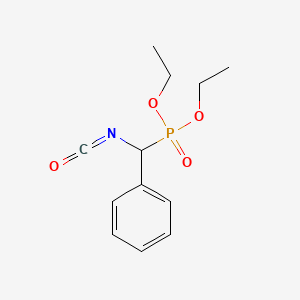

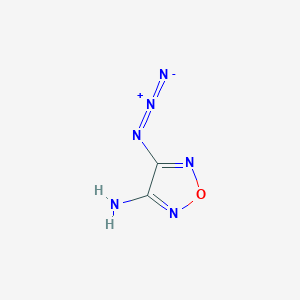
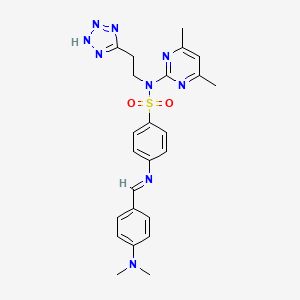
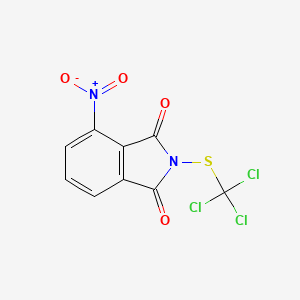
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
